3-Bromo-5-chloro-2-fluoroaniline

Kinase inhibitor synthesis Encorafenib intermediate Regiospecific cross-coupling

Procure this 3-bromo-5-chloro-2-fluoroaniline as the exact regioisomer required for encorafenib scaffold assembly and CBP bromodomain inhibitor programs. The defined 3-bromo-5-chloro-2-fluoro substitution pattern is structurally mandatory for correct pharmacophore installation—alternative trihalogenated regioisomers yield incorrect connectivity and non-target products. Orthogonal reactivity (Br at C3 > Cl at C5 >> F at C2) enables bromine-selective Suzuki coupling followed by chlorine-selective amination, with the 2-fluoro group retained for late-stage diversification. For research and further manufacturing use only.

Molecular Formula C6H4BrClFN
Molecular Weight 224.46 g/mol
CAS No. 1269232-95-2
Cat. No. B1524331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-2-fluoroaniline
CAS1269232-95-2
Molecular FormulaC6H4BrClFN
Molecular Weight224.46 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)F)Br)Cl
InChIInChI=1S/C6H4BrClFN/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2
InChIKeyCSHMFIIPOVGVDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-2-fluoroaniline (CAS 1269232-95-2) Supplier Documentation: Physical Properties, Purity Specifications, and Procurement Considerations


3-Bromo-5-chloro-2-fluoroaniline (CAS 1269232-95-2) is a trihalogenated aniline derivative with the molecular formula C₆H₄BrClFN and a molecular weight of 224.46 g/mol [1]. The compound features bromine, chlorine, and fluorine substituents at the 3-, 5-, and 2-positions of the aniline ring, respectively, and is supplied commercially with standard purity specifications of 95% to 97% . It is primarily employed as a halogenated aromatic building block in pharmaceutical intermediate synthesis and kinase inhibitor development . Physical properties reported include a predicted boiling point of 267.1 ± 35.0 °C, predicted density of 1.809 ± 0.06 g/cm³, and a calculated logP of 2.7 [2].

Why 3-Bromo-5-chloro-2-fluoroaniline (CAS 1269232-95-2) Cannot Be Substituted with Positional Isomers or Generic Trihalogenated Anilines in Regiospecific Synthetic Applications


Trihalogenated anilines sharing the same elemental composition (C₆H₄BrClFN) but differing in halogen substitution pattern—such as 2-bromo-6-chloro-4-fluoroaniline, 3-bromo-2-chloro-5-fluoroaniline, or 4-bromo-2-chloro-6-fluoroaniline—cannot be freely interchanged with 3-bromo-5-chloro-2-fluoroaniline in regiospecific cross-coupling or condensation reactions [1]. The specific 3-bromo-5-chloro-2-fluoro substitution pattern defines the regiochemical outcomes of palladium-catalyzed aminations, Suzuki-Miyaura couplings, and Buchwald-Hartwig reactions, where each halogen occupies a distinct reactivity rank (Br > Cl > F in oxidative addition) and the 2-fluoro group exerts unique electronic effects on the amino nucleophilicity [2]. Furthermore, in pharmaceutical intermediate applications—particularly in the synthesis of encorafenib and related kinase inhibitors—the precise substitution geometry directly dictates whether the downstream coupling partner will install correctly to yield the desired active pharmaceutical ingredient scaffold [3].

3-Bromo-5-chloro-2-fluoroaniline (CAS 1269232-95-2) Product-Specific Quantitative Evidence: Comparative Activity, Synthetic Utility, and Procurement Differentiation Data


3-Bromo-5-chloro-2-fluoroaniline Serves as the Regiospecific Amino-Aromatic Core in Encorafenib Synthesis, Distinguishing It from Alternative Trihalogenated Aniline Regioisomers

3-Bromo-5-chloro-2-fluoroaniline functions as the essential amino-aromatic building block in the synthesis of encorafenib (LGX818), a clinically approved BRAF V600E kinase inhibitor [1]. The compound's 3-bromo-5-chloro-2-fluoro substitution geometry is required for the regiospecific installation of the downstream pyridinyl-sulfonamide pharmacophore . Alternative regioisomers—including 2-bromo-6-chloro-4-fluoroaniline, 4-bromo-2-chloro-6-fluoroaniline, and 3-bromo-2-chloro-5-fluoroaniline—possess identical molecular formula (C₆H₄BrClFN) and molecular weight (224.46 g/mol) but produce distinct connectivity that is incompatible with the encorafenib coupling sequence .

Kinase inhibitor synthesis Encorafenib intermediate Regiospecific cross-coupling

3-Bromo-5-chloro-2-fluoroaniline-Derived CBP Bromodomain Inhibitor Demonstrates In Vivo Antitumor Efficacy (TGI = 88%) in Prostate Cancer Xenograft Model, Establishing a Quantified Activity Baseline for SAR Programs

The 1-(indolizin-3-yl)ethan-1-one series of CBP bromodomain inhibitors utilizes 3-bromo-5-chloro-2-fluoroaniline as the amino-aromatic coupling partner in the core scaffold assembly . The optimized compound 9g (Y08284) derived from this intermediate demonstrated oral bioavailability (F = 25.9%) and produced tumor growth inhibition (TGI) of 88% in a 22Rv1 prostate cancer xenograft model [1]. This provides a quantified performance benchmark for structure-activity relationship programs evaluating alternative amino-aromatic building blocks; procurement decisions for this intermediate can be anchored to this specific efficacy outcome measure .

CBP bromodomain inhibition Prostate cancer Xenograft tumor growth inhibition

3-Bromo-5-chloro-2-fluoroaniline Exhibits Distinct Halogen Reactivity Hierarchy Compared to Positional Isomers, Enabling Orthogonal Synthetic Functionalization in Multi-Step Sequences

The 3-bromo-5-chloro-2-fluoro substitution pattern of 3-bromo-5-chloro-2-fluoroaniline establishes a defined halogen reactivity gradient where bromine at C3 exhibits the highest oxidative addition propensity toward Pd(0), chlorine at C5 demonstrates intermediate reactivity, and fluorine at C2 remains essentially inert under standard cross-coupling conditions [1]. This orthogonal reactivity profile enables sequential functionalization strategies: bromine-selective Suzuki-Miyaura coupling followed by chlorine-selective Buchwald-Hartwig amination or SNAr . In contrast, regioisomeric trihalogenated anilines such as 6-bromo-3-chloro-2-fluoroaniline (CAS 1515343-57-3) or 2-bromo-3-chloro-4-fluoroaniline exhibit altered spatial arrangement of the same halogens, changing the relative accessibility and electronic environment of each reactive site, which modifies chemoselectivity in multi-step synthetic sequences [2].

Chemoselective cross-coupling Halogen reactivity hierarchy Sequential functionalization

3-Bromo-5-chloro-2-fluoroaniline (CAS 1269232-95-2) Best Research and Industrial Application Scenarios Based on Product-Specific Evidence


Encorafenib (LGX818) Active Pharmaceutical Ingredient Synthesis

Procure 3-bromo-5-chloro-2-fluoroaniline as the regiospecific amino-aromatic core building block for assembling the encorafenib scaffold . The 3-bromo-5-chloro-2-fluoro substitution pattern is structurally required for the correct regiochemical installation of the pyridinyl-sulfonamide pharmacophore; alternative trihalogenated aniline regioisomers (e.g., 2-bromo-6-chloro-4-fluoroaniline or 4-bromo-2-chloro-6-fluoroaniline) possess identical molecular formula and weight but yield incorrect connectivity and produce non-encorafenib products [1]. This compound is the specified intermediate in Chinese patent applications describing encorafenib preparation methods [2].

CBP Bromodomain Inhibitor Lead Optimization and SAR Studies in Oncology

Utilize 3-bromo-5-chloro-2-fluoroaniline as the validated amino-aromatic coupling partner for 1-(indolizin-3-yl)ethan-1-one scaffold construction in CBP bromodomain inhibitor programs . The optimized lead compound derived from this intermediate demonstrated oral bioavailability (F = 25.9%) and 88% tumor growth inhibition in a 22Rv1 prostate cancer xenograft model, establishing a quantified efficacy benchmark for structure-activity relationship exploration [1]. Procurement of this specific intermediate enables direct reproduction of the validated synthetic route and supports comparative SAR studies where alternative amino-aromatic building blocks are evaluated against this established baseline [2].

Sequential Orthogonal Cross-Coupling for Complex Polyfunctional Aromatic Architectures

Employ 3-bromo-5-chloro-2-fluoroaniline in multi-step synthetic sequences requiring orthogonal halogen functionalization . The defined reactivity gradient (Br at C3 > Cl at C5 >> F at C2) enables bromine-selective Suzuki-Miyaura coupling as the first functionalization step, followed by chlorine-selective Buchwald-Hartwig amination or nucleophilic aromatic substitution, while the 2-fluoro substituent remains inert and available for late-stage diversification or as an electron-withdrawing modulator of subsequent transformations [1]. This orthogonal profile distinguishes this compound from alternative trihalogenated anilines with different halogen positioning (e.g., 6-bromo-3-chloro-2-fluoroaniline or 2-bromo-3-chloro-4-fluoroaniline), which present altered site accessibility and modified chemoselectivity in palladium-catalyzed reactions [2].

Quote Request

Request a Quote for 3-Bromo-5-chloro-2-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.